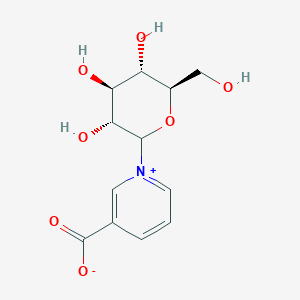
N-(D-glucopyranosyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(D-glucopyranosyl)nicotinate is a N-glycosylnicotinate. It is a conjugate base of a N-(D-glucopyranosyl)nicotinic acid.
Aplicaciones Científicas De Investigación
Pharmacological Applications
N-(D-glucopyranosyl)nicotinate has been studied for its therapeutic potential in various health conditions:
- Antidiabetic Properties : Research indicates that compounds similar to this compound exhibit antidiabetic effects. A study demonstrated that glycoside-based molecules can inhibit enzymes involved in glucose metabolism, thus potentially lowering blood sugar levels .
- Anticancer Activity : Some derivatives of nicotinate have shown cytotoxic effects against cancer cell lines. For instance, a compound analogous to this compound was found to induce apoptosis in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties. Compounds with similar structures have been reported to improve cognitive function and protect against neurodegenerative diseases due to their antioxidant activities .
Cosmetic Applications
This compound is also being explored in the cosmetic industry:
- Skin Care Formulations : The compound's moisturizing properties make it an attractive ingredient in skin care products. Its ability to enhance skin hydration and improve barrier function has been documented in various formulations .
- Anti-Aging Products : Due to its potential antioxidant properties, this compound is being investigated for use in anti-aging creams. Its role in promoting skin elasticity and reducing fine lines is under evaluation .
Nutritional Applications
The incorporation of this compound into dietary supplements is another area of interest:
- Vitamin Supplementation : As a derivative of niacin (Vitamin B3), this compound may contribute to overall health by improving lipid profiles and supporting metabolic functions. Its role as a bioactive compound in enhancing nutrient absorption is being researched .
Table 1: Pharmacological Effects of this compound
| Application | Effect | Reference |
|---|---|---|
| Antidiabetic | Inhibition of glucose metabolism | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Cognitive enhancement |
Table 2: Cosmetic Benefits of this compound
Case Studies
- Antidiabetic Research : A study by Somsak et al. (2008) demonstrated the synthesis of N-(β-D-glucopyranosyl)-N'-substituted ureas, which showed significant inhibition against glycogen phosphorylase, a key enzyme in glucose metabolism. This finding supports the potential use of glucopyranosyl derivatives in managing diabetes .
- Cosmetic Formulation Study : In a recent formulation study, researchers developed a cream incorporating this compound and evaluated its moisturizing effects on human skin. The results indicated a statistically significant improvement in skin hydration levels after four weeks of application, highlighting its efficacy as an active ingredient in cosmetic products .
Propiedades
Fórmula molecular |
C12H15NO7 |
|---|---|
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C12H15NO7/c14-5-7-8(15)9(16)10(17)11(20-7)13-3-1-2-6(4-13)12(18)19/h1-4,7-11,14-17H,5H2/t7-,8-,9+,10-,11?/m1/s1 |
Clave InChI |
CRXJVFIHZPTDKA-YBTJCZCISA-N |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)[O-] |
SMILES isomérico |
C1=CC(=C[N+](=C1)C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)[O-] |
SMILES canónico |
C1=CC(=C[N+](=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















